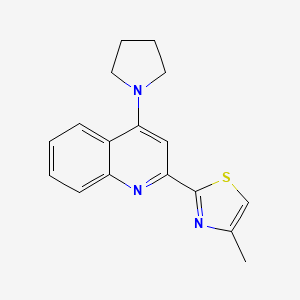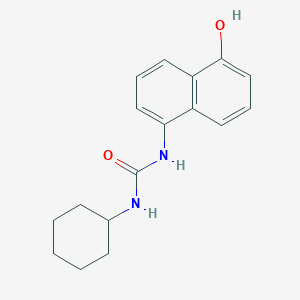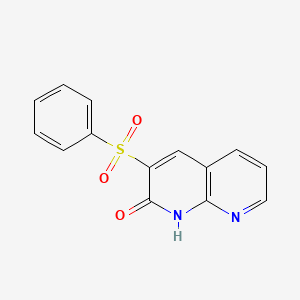
4-Methyl-2-(4-(pyrrolidin-1-yl)quinolin-2-yl)thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-(4-(pyrrolidin-1-yl)quinolin-2-yl)thiazole is a heterocyclic compound that features a thiazole ring substituted with a methyl group at the 4-position and a quinoline ring substituted with a pyrrolidine group at the 2-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(4-(pyrrolidin-1-yl)quinolin-2-yl)thiazole can be achieved through various synthetic routes. One common method involves the reaction of 4-methylthiazole with 2-chloro-4-(pyrrolidin-1-yl)quinoline under basic conditions. The reaction typically proceeds in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of catalysts and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-2-(4-(pyrrolidin-1-yl)quinolin-2-yl)thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Potassium carbonate, sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .
Applications De Recherche Scientifique
4-Methyl-2-(4-(pyrrolidin-1-yl)quinolin-2-yl)thiazole has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with various biological targets.
Biological Studies: It is used in studies to understand the interaction of thiazole and quinoline derivatives with biological macromolecules such as proteins and nucleic acids.
Industrial Applications:
Mécanisme D'action
The mechanism of action of 4-Methyl-2-(4-(pyrrolidin-1-yl)quinolin-2-yl)thiazole involves its interaction with specific molecular targets. The thiazole ring can interact with metal ions and enzymes, while the quinoline ring can intercalate with DNA, inhibiting its replication and transcription. The pyrrolidine group enhances the compound’s binding affinity to its targets by providing additional hydrogen bonding and hydrophobic interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-2-phenylthiazole: Similar structure but with a phenyl group instead of the quinoline-pyrrolidine moiety.
2-(Pyrrolidin-1-yl)quinoline: Lacks the thiazole ring but retains the quinoline-pyrrolidine structure.
Uniqueness
4-Methyl-2-(4-(pyrrolidin-1-yl)quinolin-2-yl)thiazole is unique due to the combination of the thiazole and quinoline-pyrrolidine moieties, which confer distinct biological activities and chemical reactivity. This combination allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry .
Propriétés
Numéro CAS |
853333-52-5 |
|---|---|
Formule moléculaire |
C17H17N3S |
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
4-methyl-2-(4-pyrrolidin-1-ylquinolin-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C17H17N3S/c1-12-11-21-17(18-12)15-10-16(20-8-4-5-9-20)13-6-2-3-7-14(13)19-15/h2-3,6-7,10-11H,4-5,8-9H2,1H3 |
Clé InChI |
LHODVLVGAITXEJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CSC(=N1)C2=NC3=CC=CC=C3C(=C2)N4CCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![8-Chlorospiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B11837716.png)


![3-Benzyl-2,4-dimethylindeno[2,1-B]pyran](/img/structure/B11837720.png)


![3-(2-Methylbenzo[cd]indol-1-ium-1-yl)propane-1-sulfonate](/img/structure/B11837733.png)

